molecular formula C12H12N2O2 B1282584 ethyl 1-phenyl-1H-pyrazole-4-carboxylate CAS No. 885-94-9

ethyl 1-phenyl-1H-pyrazole-4-carboxylate

Cat. No.: B1282584
CAS No.: 885-94-9
M. Wt: 216.24 g/mol
InChI Key: UBIULDHICQCHJE-UHFFFAOYSA-N
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Description

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two adjacent nitrogen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Scientific Research Applications

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

Safety and Hazards

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Ethyl 1H-pyrazole-4-carboxylate is used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis . Its future directions could involve further exploration of its potential uses in medicinal chemistry and drug discovery .

Biochemical Analysis

Biochemical Properties

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. This compound has been shown to exhibit antibacterial activity by interacting with bacterial enzymes, thereby inhibiting their function . It interacts with enzymes such as acetylcholinesterase, which is crucial for nerve function, and has been observed to inhibit its activity . This inhibition can lead to disruptions in nerve signal transmission, showcasing the compound’s potential neurotoxic effects.

Cellular Effects

This compound influences various cellular processes. It has been found to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with acetylcholinesterase can lead to altered nerve signal transmission, affecting cellular communication and function . Additionally, its antibacterial properties suggest that it can disrupt bacterial cell function by inhibiting essential enzymes . These effects highlight the compound’s potential as both a therapeutic agent and a biochemical tool for studying cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound has been shown to bind to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This inhibition leads to an accumulation of acetylcholine, resulting in prolonged nerve signal transmission. Additionally, the compound’s antibacterial activity is attributed to its ability to bind to bacterial enzymes, disrupting their function and inhibiting bacterial growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under controlled conditions, maintaining its biochemical activity . Prolonged exposure to environmental factors such as light and temperature can lead to its degradation, reducing its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular function, particularly in inhibiting bacterial growth and affecting nerve signal transmission .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as antibacterial activity and enzyme inhibition . At higher doses, the compound can have toxic effects, particularly on the nervous system. Studies have shown that high doses of the compound can lead to significant inhibition of acetylcholinesterase, resulting in neurotoxic effects such as impaired nerve signal transmission and behavioral changes . These findings highlight the importance of dosage control in the therapeutic application of the compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its biochemical activity. The compound is metabolized by enzymes in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular enzymes, affecting metabolic flux and metabolite levels. The compound’s interaction with acetylcholinesterase also suggests its involvement in the cholinergic pathway, influencing nerve signal transmission and cellular communication .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biochemical activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it can accumulate in specific compartments, such as the cytoplasm and the nucleus, where it exerts its biochemical effects. The compound’s distribution within tissues also influences its therapeutic efficacy and potential side effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound has been observed to localize in the cytoplasm and the nucleus, where it interacts with cellular enzymes and proteins . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments. The compound’s subcellular localization is crucial for its biochemical activity, as it determines the specific cellular processes it can influence .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be synthesized through the condensation of ethyl-3-(dimethylamino)-2-(phenylcarbonyl)prop-2-enoate with different aromatic and aliphatic hydrazines . The reaction typically involves heating the reactants in an appropriate solvent, such as ethanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological activities and properties depending on the nature of the substituents introduced .

Comparison with Similar Compounds

Ethyl 1-phenyl-1H-pyrazole-4-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its phenyl group, which enhances its biological activity and makes it a valuable compound for various applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

ethyl 1-phenylpyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-2-16-12(15)10-8-13-14(9-10)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBIULDHICQCHJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549894
Record name Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885-94-9
Record name Ethyl 1-phenyl-1H-pyrazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester (64.8 g) synthesized in Reference Example 15 was dissolved in tetrahydrofuran (500 mL), isoamyl nitrite (98.5 g) was added, and the mixture was stirred at 65° C. for 3 hr. After cooling, the reaction mixture was concentrated under reduced pressure. Hexane (500 mL) was added to the residue, and the residue was washed by suspending and filtered. The obtained solid was vacuum dried to give the title compound (43.0 g) as a white solid.
Quantity
64.8 g
Type
reactant
Reaction Step One
Quantity
98.5 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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